molecular formula C21H27CoN3O2 B1144315 Bis(salicylideniminato-3-propyl)methylaminocobalt(II) CAS No. 15391-24-9

Bis(salicylideniminato-3-propyl)methylaminocobalt(II)

Cat. No.: B1144315
CAS No.: 15391-24-9
M. Wt: 412.4 g/mol
InChI Key: ROYMMTUICCHINZ-UHFFFAOYSA-N
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Description

Bis(salicylideniminato-3-propyl)methylaminocobalt(II) is a coordination compound that features a cobalt(II) ion complexed with salicylideniminato ligands. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in oxidation and carbonylation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) typically involves the reaction of cobalt(II) salts with salicylideniminato ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 290-292°C .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to ensure the quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Bis(salicylideniminato-3-propyl)methylaminocobalt(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving Bis(salicylideniminato-3-propyl)methylaminocobalt(II) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in organic solvents such as methanol or ethanol under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the primary products are oxidized phenolic compounds .

Mechanism of Action

The mechanism by which Bis(salicylideniminato-3-propyl)methylaminocobalt(II) exerts its effects involves the coordination of the cobalt(II) ion with the salicylideniminato ligands. This coordination facilitates various catalytic processes, including electron transfer and activation of molecular oxygen. The molecular targets and pathways involved are primarily related to the catalytic activity of the cobalt(II) center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(salicylideniminato-3-propyl)methylaminocobalt(II) is unique due to its specific ligand structure, which imparts distinct catalytic properties. Its ability to catalyze a wide range of reactions, particularly in oxidation and carbonylation processes, sets it apart from other similar compounds .

Properties

CAS No.

15391-24-9

Molecular Formula

C21H27CoN3O2

Molecular Weight

412.4 g/mol

IUPAC Name

cobalt;2-[3-[3-[(2-hydroxyphenyl)methylideneamino]propyl-methylamino]propyliminomethyl]phenol

InChI

InChI=1S/C21H27N3O2.Co/c1-24(14-6-12-22-16-18-8-2-4-10-20(18)25)15-7-13-23-17-19-9-3-5-11-21(19)26;/h2-5,8-11,16-17,25-26H,6-7,12-15H2,1H3;

InChI Key

ROYMMTUICCHINZ-UHFFFAOYSA-N

SMILES

CN(CCCN=CC1=CC=CC=C1O)CCCN=CC2=CC=CC=C2O.[Co]

Canonical SMILES

CN(CCCN=CC1=CC=CC=C1O)CCCN=CC2=CC=CC=C2O.[Co]

Origin of Product

United States
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Q & A

Q1: What does the research tell us about the toxicity of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) on Escherichia coli DH5α?

A1: The research utilized microcalorimetry to investigate the toxic effects of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) on Escherichia coli DH5α growth. [] While the provided abstract doesn't detail specific findings, it suggests the study likely examines how the presence of this cobalt compound influences the metabolic activity and growth patterns of the bacteria. By analyzing the heat flow profiles generated through microcalorimetry, researchers can glean insights into the compound's impact on bacterial metabolism and potentially identify the concentration range where inhibitory effects become significant.

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